3-Amino-3-(dimethylamino)-2-nitroacrylonitrile
Description
3-Amino-3-(dimethylamino)-2-nitroacrylonitrile is a nitro-substituted acrylonitrile derivative characterized by a unique combination of functional groups: a nitro (-NO₂) group at position 2, an amino (-NH₂) group, and a dimethylamino (-N(CH₃)₂) group at position 3. This structure suggests significant electronic effects, with the nitro group acting as a strong electron-withdrawing substituent and the dimethylamino group providing electron-donating character. Such a configuration may confer reactivity in polymerization, pharmaceutical synthesis, or agrochemical applications. While direct empirical data for this compound is absent in the reviewed literature, comparisons can be drawn from structurally analogous acrylonitrile derivatives with dimethylamino, nitro, or aromatic substituents .
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(E)-3-amino-3-(dimethylamino)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C5H8N4O2/c1-8(2)5(7)4(3-6)9(10)11/h7H2,1-2H3/b5-4+ |
InChI Key |
DPTJCVSTHZMXSU-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C)/C(=C(\C#N)/[N+](=O)[O-])/N |
Canonical SMILES |
CN(C)C(=C(C#N)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(dimethylamino)-2-nitroacrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable nitrile precursor under controlled conditions. The nitrile group is introduced through a nucleophilic substitution reaction, followed by the addition of nitro and amino groups through subsequent reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of 3-Amino-3-(dimethylamino)-2-nitroacrylonitrile may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(dimethylamino)-2-nitroacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different amine compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Amino-3-(dimethylamino)-2-nitroacrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-3-(dimethylamino)-2-nitroacrylonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and other cellular processes. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-amino-3-(dimethylamino)-2-nitroacrylonitrile, highlighting molecular features, properties, and applications based on available evidence:
Key Comparative Insights:
Electronic Effects: The nitro group in the target compound (hypothetical) would introduce stronger electron-withdrawing effects compared to phenyl or thienyl groups in analogs. This could enhance electrophilicity at the acrylonitrile backbone, promoting reactivity in Michael additions or cyclization reactions . Dimethylamino groups stabilize intermediates via electron donation, as seen in resin systems where dimethylamino-substituted initiators improve polymerization rates .
Steric and Solubility Properties: Bulky substituents (e.g., 3-chlorophenyl, trifluoromethylbenzoyl) reduce solubility in polar solvents but enhance thermal stability. The nitro group in the target compound may similarly reduce solubility compared to alkyl-substituted analogs .
Reactivity and Applications: Chlorophenyl and trifluoromethyl analogs demonstrate utility in agrochemicals and pharmaceuticals due to their bioactivity. The nitro group in the target compound could similarly serve as a precursor for explosives or antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
